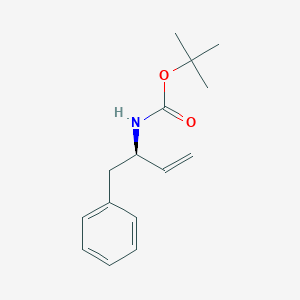

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate

Descripción general

Descripción

®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound features a tert-butyl group, a phenyl group, and a butenyl chain, making it a versatile building block in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate typically involves the reaction of ®-1-phenylbut-3-en-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

(R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate serves as a valuable building block for synthesizing more complex pharmaceutical agents. Its structural characteristics allow it to participate in various biological interactions, making it a candidate for drug development. Preliminary studies indicate potential interactions with specific enzymes or receptors, influencing metabolic pathways.

Case Studies

- Antidepressant Synthesis : In research focusing on organocatalytic asymmetric synthesis, derivatives of this compound were used to produce enantioenriched furfurylamines, which have applications as chiral ligands or organocatalysts in drug synthesis .

- Biological Activity Studies : Interaction studies are crucial for understanding the biological effects of this compound. Ongoing research aims to clarify its role in modulating enzyme activities and its implications for therapeutic applications .

Comparison with Related Compounds

To highlight the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate | Enantiomer of the target compound | Potentially differing biological activity due to chirality |

| Benzyl carbamate | Simple benzene ring attached to a carbamate | Lacks the phenylbutene structure |

| tert-butyl N-(1-naphthalenyloxycarbonyl)amine | Contains a naphthalene moiety instead of phenylene | Different aromatic system affecting reactivity |

This comparison underscores the specific properties conferred by the phenylene structure in this compound, which may lead to distinct reactivity and biological activity not found in other similar compounds .

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl (1-phenylbut-3-en-2-yl)carbamate: Similar structure but without the ®-configuration.

tert-Butyl (1-phenylbut-3-en-2-yl)carbamate: Similar structure but with different substituents on the phenyl ring.

Uniqueness

®-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate is unique due to its specific ®-configuration, which can impart different biological activity and reactivity compared to its (S)-enantiomer or other similar compounds .

Actividad Biológica

(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate is an organic compound belonging to the carbamate class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme interactions. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Overview of this compound

This compound is characterized by a tert-butyl group, a phenyl group, and a butenyl chain. Its unique structure allows it to act as a versatile building block in organic synthesis and offers potential applications in pharmaceuticals. The compound's biological activity is primarily attributed to its interactions with specific enzymes and cellular pathways.

The biological activity of this compound is thought to involve the inhibition of certain enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. For instance, studies have shown that carbamates can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, thus impacting neurological functions .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of (R)-1-phenylbut-3-en-2-amine with tert-butyl chloroformate under basic conditions, often using triethylamine as a catalyst. This method allows for the formation of the carbamate linkage efficiently.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oxides | Potassium permanganate |

| Reduction | Converts carbamate to amine | Lithium aluminum hydride |

| Substitution | Replaces tert-butyl group with other groups | Palladium on carbon catalysts |

Biological Evaluation

Recent studies have evaluated the cytotoxic effects of related compounds that share structural similarities with this compound. For instance, various derivatives have been tested against cancer cell lines such as MDA-MB-231 and HepG2. These studies indicate that certain analogs exhibit significant growth inhibition, suggesting potential applications in cancer therapy .

Case Studies

- Cytotoxicity Screening : In one study, several compounds were screened for their ability to inhibit growth in MDA-MB-231 breast cancer cells. Compounds similar to (R)-tert-butyl carbamate showed IC50 values ranging from 2.43 to 7.84 μM, indicating promising anticancer activity .

- Microtubule Assembly Inhibition : Some derivatives demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM. This suggests that these compounds could act as microtubule-destabilizing agents, which are crucial in cancer treatment strategies .

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-phenylbut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445115 | |

| Record name | (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244092-76-0 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-(phenylmethyl)-2-propen-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244092-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.